

# Discovery and synthesis of UMB103

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## Compound of Interest

Compound Name: UMB103

Cat. No.: B1193776

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An In-depth Technical Guide to the Discovery and Synthesis of Umbelliferone (7-Hydroxycoumarin)

A Note on Nomenclature: The query for "**UMB103**" did not yield a specific molecule with that designation in publicly available scientific literature. It is highly probable that "**UMB103**" is a project-specific codename or a typographical error for "Umbelliferone" (UMB), a widely researched natural product also known as 7-hydroxycoumarin. This guide will focus on Umbelliferone, assuming it to be the compound of interest.

## Introduction

Umbelliferone, a natural product belonging to the coumarin family, is a significant scaffold in medicinal chemistry due to its wide range of biological activities.<sup>[1][2]</sup> Found in numerous plants of the Apiaceae (Umbelliferae) family, it serves as a precursor for the synthesis of a vast array of derivatives with therapeutic potential.<sup>[1][2]</sup> This document provides a comprehensive overview of the discovery, synthesis, and biological importance of Umbelliferone, with a focus on its core physicochemical properties and mechanism of action.

## Physicochemical Properties and Data

Umbelliferone is a yellowish-white crystalline solid with poor solubility in water but good solubility in ethanol.<sup>[1]</sup> It is known for its strong absorption of ultraviolet light, a property that has led to its use in sunscreens.<sup>[1]</sup>

Table 1: Physicochemical Properties of Umbelliferone

Property	Value	Reference
IUPAC Name	7-Hydroxy-2H-1-benzopyran-2-one	[1]
Other Names	7-hydroxycoumarin, hydrangine, skimmetine	[1][2]
CAS Number	93-35-6	[1]
Chemical Formula	C <sub>9</sub> H <sub>6</sub> O <sub>3</sub>	[1]
Molar Mass	162.14 g/mol	[1]
Melting Point	230 °C (decomposes)	[1]

While specific quantitative data for a compound designated "**UMB103**" is unavailable, the following table summarizes the inhibitory concentrations (IC<sub>50</sub>) of some Umbelliferone derivatives against various targets, illustrating the therapeutic potential of the 7-hydroxycoumarin scaffold.

Table 2: Biological Activity of Selected Umbelliferone Derivatives

Derivative	Target	IC <sub>50</sub> (μM)	Reference
Umbelliferone	hMAO-A	18.08	[2]
Umbelliferone	hMAO-B	12.98	[2]
5-bromoisatin hybrid	hMAO-A	7.47	[2]
2-hydroxy-2-phenylacetate hybrid	hMAO-B	10.32	[2]

## Synthesis and Experimental Protocols

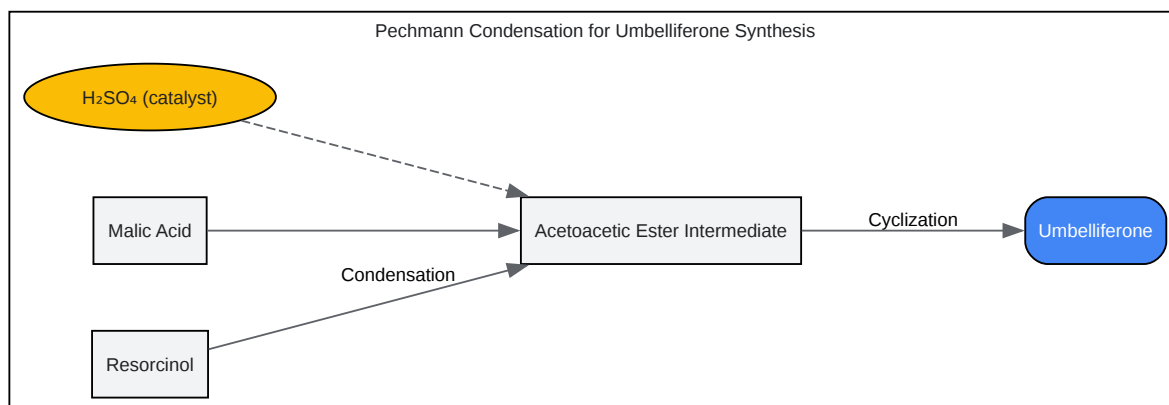
The synthesis of Umbelliferone is most commonly achieved through the Pechmann condensation, a classic method for synthesizing coumarins.

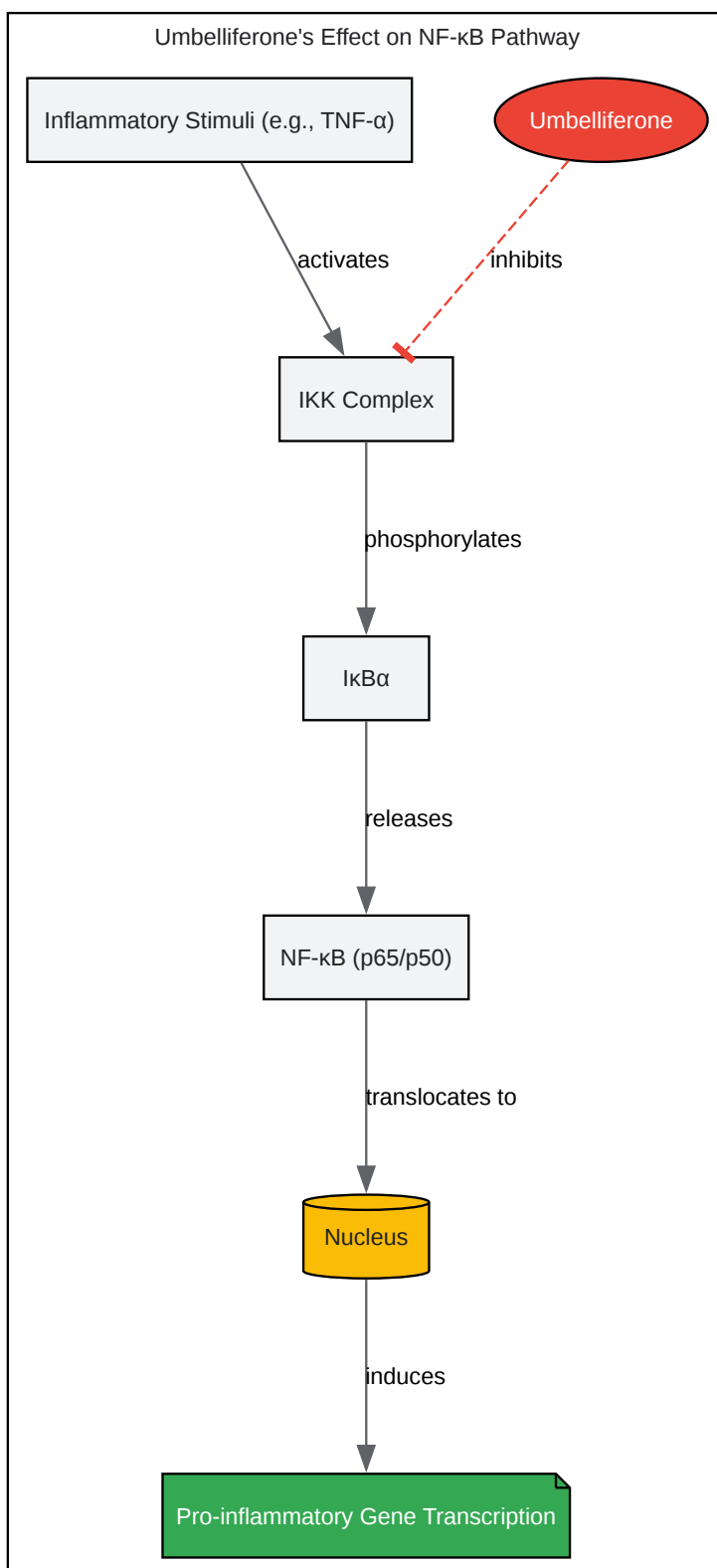
## Pechmann Condensation for Umbelliferone Synthesis

This reaction involves the condensation of a phenol with a  $\beta$ -ketoester under acidic conditions. For Umbelliferone, resorcinol (1,3-dihydroxybenzene) is reacted with malic acid in the presence of a condensing agent like sulfuric acid.

#### Experimental Protocol: Pechmann Condensation

- **Reactant Preparation:** A mixture of resorcinol and malic acid is prepared in a round-bottom flask.
- **Acid Catalyst:** Concentrated sulfuric acid is slowly added to the mixture while cooling in an ice bath to control the exothermic reaction.
- **Heating:** The reaction mixture is then heated, typically in a water bath, for a specified period to drive the condensation and cyclization.
- **Precipitation:** The reaction mixture is poured into cold water, causing the crude Umbelliferone to precipitate.
- **Purification:** The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Umbelliferone.





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## References

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